molecular formula C7H12O B15371174 Furan, 2,5-dihydro-2,2,4-trimethyl- CAS No. 23230-79-7

Furan, 2,5-dihydro-2,2,4-trimethyl-

Cat. No.: B15371174
CAS No.: 23230-79-7
M. Wt: 112.17 g/mol
InChI Key: SVBBTSDNQKBPLS-UHFFFAOYSA-N
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Description

2,5-Dihydro-2,2,4-trimethylfuran is a substituted dihydrofuran derivative characterized by a partially hydrogenated furan ring (retaining one double bond) with methyl groups at positions 2, 2, and 4. Dihydrofurans are significant in organic chemistry due to their reactivity and applications in pharmaceuticals, agrochemicals, and flavor chemistry. The methyl substituents influence steric and electronic effects, altering physical properties like boiling points and solubility, as well as chemical reactivity .

Properties

CAS No.

23230-79-7

Molecular Formula

C7H12O

Molecular Weight

112.17 g/mol

IUPAC Name

3,5,5-trimethyl-2H-furan

InChI

InChI=1S/C7H12O/c1-6-4-7(2,3)8-5-6/h4H,5H2,1-3H3

InChI Key

SVBBTSDNQKBPLS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(OC1)(C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2,5-Dimethyltetrahydrofuran (trans-2,5-Dimethyloxolane)

  • Structure : Fully saturated tetrahydrofuran ring with methyl groups at positions 2 and 5.
  • Molecular Formula : C₆H₁₂O
  • CAS No.: 1003-38-9
  • Properties : Higher boiling point due to full saturation and increased molecular weight (100.16 g/mol). Used as a solvent and intermediate in organic synthesis. The trans-configuration reduces steric hindrance compared to cis-isomers .

2,5-Dihydro-3,4-dimethylfuran

  • Structure : Partially hydrogenated furan with methyl groups at positions 3 and 4.
  • Molecular Formula : C₆H₁₀O
  • CAS No.: 53720-72-2
  • Properties: Molecular weight 98.14 g/mol. No direct bioactivity reported, but similar dihydrofurans are explored for antioxidant properties .

2,5-Dihydro-2,5-dimethylfuran

  • Structure : Dihydrofuran with methyl groups at positions 2 and 5.
  • Molecular Formula : C₆H₁₀O
  • CAS No.: 59242-27-2
  • Properties: Molecular weight 98.14 g/mol. Symmetrical substitution (2,5-positions) may enhance stability.

2,2,5,5-Tetramethyltetrahydrofuran

  • Structure : Fully saturated tetrahydrofuran with four methyl groups (2,2,5,5).
  • Molecular Formula : C₈H₁₆O
  • CAS No.: 239-117-9
  • Properties : Higher molecular weight (128.21 g/mol) and steric hindrance due to four methyl groups. Used in specialty solvents and as a building block in polymer chemistry .

Structural and Thermodynamic Data Comparison

Compound Molecular Formula Molecular Weight (g/mol) CAS No. Key Features
2,5-Dihydro-2,2,4-trimethylfuran* C₇H₁₂O 112.17 Not Available Steric hindrance at 2,2,4 positions; unsaturated ring
2,5-Dimethyltetrahydrofuran C₆H₁₂O 100.16 1003-38-9 Fully saturated; trans-configuration
2,5-Dihydro-3,4-dimethylfuran C₆H₁₀O 98.14 53720-72-2 Adjacent methyl groups; partial saturation
2,2,5,5-Tetramethyltetrahydrofuran C₈H₁₆O 128.21 239-117-9 High steric bulk; fully saturated

*Hypothetical data inferred from analogs.

Reactivity and Functional Differences

  • Electrophilic Substitution : Methyl groups at positions 2 and 4 in dihydrofurans deactivate the ring toward electrophilic attack but direct reactivity to the remaining unsaturated positions .
  • Thermodynamic Stability : Saturated analogs (e.g., tetramethyltetrahydrofuran) exhibit higher thermal stability due to reduced ring strain, while dihydro derivatives are more reactive in cycloaddition and oxidation reactions .
  • Bioactivity : Dihydrofuran derivatives like 2,5-dihydro-2,5-dimethylfuran are found in plant extracts and may contribute to antioxidant or insecticidal properties, as seen in Solanaceae studies .

Q & A

Basic: How can the molecular structure of 2,5-dihydro-2,2,4-trimethylfuran be experimentally determined?

Answer:
The molecular structure can be elucidated using X-ray crystallography to resolve bond lengths, angles, and stereochemistry. For substituted dihydrofurans, single-crystal diffraction (e.g., Mo-Kα radiation) provides atomic-level precision . Complementary techniques like FT-IR and NMR spectroscopy validate functional groups and substituent positions. For example, 13C^{13}\text{C} NMR distinguishes methyl groups at C2 and C4, while 1H^{1}\text{H} NMR identifies dihydrofuran ring protons .

Advanced: How can computational methods resolve contradictions in reported thermodynamic properties (e.g., enthalpy of formation)?

Answer:
Discrepancies in thermodynamic data (e.g., ΔfH°) arise from experimental limitations (e.g., purity, methodology). Density Functional Theory (DFT) with basis sets like aug-cc-pVTZ calculates gas-phase enthalpies, which are compared to experimental values (e.g., calorimetry or mass spectrometry). For dihydrofurans, benchmarking against NIST-reported data (e.g., 2,3-dihydrofuran ΔfH° = -72.25 ± 0.41 kJ/mol) ensures accuracy . Multi-technique validation (e.g., GC-MS for vapor-phase stability) further reconciles inconsistencies .

Basic: What synthetic routes are effective for preparing 2,5-dihydro-2,2,4-trimethylfuran?

Answer:
Key methods include:

  • Catalytic Hydrogenation : Partial hydrogenation of 2,4-dimethylfuran using Pd/C or Ni catalysts under H₂ (1–5 atm, 50–100°C) .
  • Acid-Catalyzed Cyclization : Dehydration of 2,2,4-trimethyl-1,5-pentanediol with H₃PO₄ or H₂SO₄ at 120–150°C, forming the dihydrofuran ring via intramolecular esterification .
  • Grignard Reactions : Alkylation of furan derivatives with methylmagnesium bromide, followed by selective reduction .

Advanced: How does substituent positioning influence dihydrofuran reactivity in Diels-Alder reactions?

Answer:
The electron-donating methyl groups at C2 and C4 increase the dihydrofuran’s electron density, enhancing its dienophile character. Frontier Molecular Orbital (FMO) analysis (via DFT) quantifies HOMO-LUMO gaps, predicting regioselectivity. Experimental validation involves kinetic studies with electron-deficient dienes (e.g., maleic anhydride), monitored by 1H^{1}\text{H} NMR or HPLC .

Basic: What analytical techniques are suitable for quantifying 2,5-dihydro-2,2,4-trimethylfuran in complex mixtures?

Answer:

  • Gas Chromatography-Mass Spectrometry (GC-MS) : Kovats retention indices on polar/non-polar columns (e.g., DB-5, HP-INNOWAX) differentiate it from isomers .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (C₇H₁₂O, [M]⁺ = 112.0888) with <5 ppm error .
  • UV-Vis Spectroscopy : Detects conjugation changes in degradation products (λmax ~210–260 nm) .

Advanced: How can photoionization cross-sections inform the electronic structure of dihydrofurans?

Answer:
Synchrotron-based photoionization studies measure cross-sections at O and C K-edges, revealing σ*/π* transitions. For furan derivatives, theoretical simulations (e.g., Lanczos chain method with aug-cc-pVTZ basis sets) match experimental spectra, identifying contributions from methyl substituents and ring strain . These data refine computational models for predicting ionization potentials and bond dissociation energies .

Basic: What safety protocols are critical when handling 2,5-dihydro-2,2,4-trimethylfuran?

Answer:

  • Flammability : Flash point ~47°C (similar to 2,5-dihydro-2,5-dimethoxyfuran); use inert atmospheres (N₂/Ar) during synthesis .
  • Toxicity : Refer to analogs like 2,3-dihydrofuran (LD₅₀ >2000 mg/kg in rats) for preliminary risk assessment. Conduct AMES tests for mutagenicity .
  • Storage : Stabilize with antioxidants (e.g., BHT) at ≤4°C to prevent peroxidation .

Advanced: How do methyl substituents affect the compound’s potential as a biofuel additive?

Answer:
Methyl groups increase energy density (ΔcH° ~-3000 kJ/mol) but may reduce oxidation stability. Accelerated oxidation assays (e.g., Rancimat) quantify induction periods under O₂. Comparative studies with 2,5-dimethylfuran show higher cetane numbers but slower combustion kinetics, requiring engine optimization for NOx/CO mitigation .

Basic: How is the thermal stability of 2,5-dihydro-2,2,4-trimethylfuran assessed?

Answer:

  • Thermogravimetric Analysis (TGA) : Measures decomposition onset temperature (Td ~150–200°C for dihydrofurans) .
  • Differential Scanning Calorimetry (DSC) : Detects exothermic/endothermic events (e.g., ring-opening at >180°C) .
  • GC Headspace Analysis : Monitors volatile degradation products (e.g., formaldehyde, CO) .

Advanced: What strategies validate crystallographic data when polymorphs or disordered structures are present?

Answer:

  • Hirshfeld Surface Analysis : Visualizes intermolecular interactions (e.g., C–H⋯H–C, Br⋯Br contacts in brominated analogs) to identify packing motifs .
  • Rietveld Refinement : Resolves disorder in powder XRD data by fitting calculated patterns to experimental diffractograms.
  • DFT-D3 (dispersion-corrected) Simulations : Predict lattice energies, validating experimental unit cell parameters .

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